

4-methyl-3-nitro-N-propylbenzamide SMILES string

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *4-methyl-3-nitro-N-propylbenzamide*

CAS No.: *346690-98-0*

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An In-Depth Technical Guide to **4-methyl-3-nitro-N-propylbenzamide**

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **4-methyl-3-nitro-N-propylbenzamide**, a substituted benzamide of interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, structural elucidation, a robust synthesis protocol, and its potential as a versatile building block for more complex molecular architectures.

Compound Identification and Physicochemical Properties

4-methyl-3-nitro-N-propylbenzamide is a derivative of benzamide featuring a methyl and a nitro group on the aromatic ring, and a propyl group attached to the amide nitrogen.

SMILES (Simplified Molecular-Input Line-Entry System) String: The canonical SMILES string for **4-methyl-3-nitro-N-propylbenzamide** is: CC1=C(C=C(C=C1)C(=O)NCCC)[O-]

Molecular Formula: C₁₁H₁₄N₂O₃

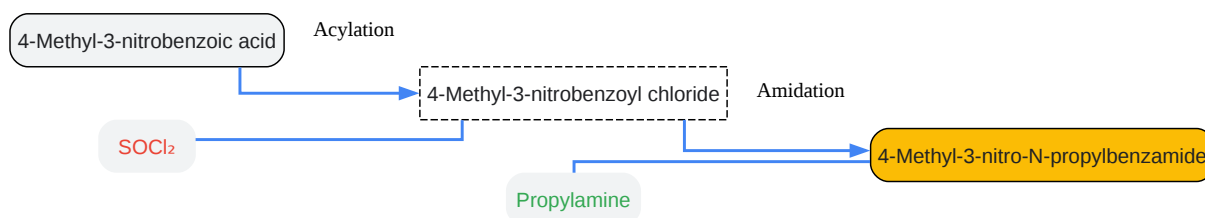
Physicochemical Data Summary: A summary of key computed and experimental properties for structurally related compounds is presented below to provide an estimated profile for **4-methyl-3-nitro-N-propylbenzamide**.

Property	Value (Estimated/Related Compound Data)	Source
Molecular Weight	222.24 g/mol	Calculated
XlogP	-2.5	Estimated from related structures[1]
Hydrogen Bond Donors	1	Calculated
Hydrogen Bond Acceptors	3	Calculated
Polar Surface Area	75.6 Å ²	Estimated from related structures[2]
Melting Point	Not available	-
Boiling Point	Not available	-

Synthesis of 4-methyl-3-nitro-N-propylbenzamide: A Step-by-Step Protocol

The synthesis of N-substituted benzamides is a well-established transformation in organic chemistry, typically proceeding through the acylation of an amine with a benzoyl chloride derivative.[3][4] The following protocol outlines a reliable method for the preparation of **4-methyl-3-nitro-N-propylbenzamide**, adapted from procedures for analogous compounds.[5]

Reaction Scheme:



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Caption: Synthetic pathway for **4-methyl-3-nitro-N-propylbenzamide**.

Step 1: Synthesis of 4-methyl-3-nitrobenzoyl chloride

The initial step involves the conversion of 4-methyl-3-nitrobenzoic acid to its corresponding acyl chloride. This is a crucial activation step that renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

- Materials:
 - 4-methyl-3-nitrobenzoic acid
 - Thionyl chloride (SOCl₂)
 - N,N-Dimethylformamide (DMF) (catalytic amount)
 - Anhydrous dichloromethane (DCM)
- Procedure:
 - To a stirred suspension of 4-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
 - Slowly add thionyl chloride (1.2 eq) dropwise at room temperature.
 - The reaction mixture is then heated to reflux (approximately 40°C) and stirred for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting

material).

- The excess thionyl chloride and DCM are removed under reduced pressure to yield crude 4-methyl-3-nitrobenzoyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of **4-methyl-3-nitro-N-propylbenzamide**

This step involves the nucleophilic acyl substitution of the generated 4-methyl-3-nitrobenzoyl chloride with propylamine.

- Materials:
 - 4-methyl-3-nitrobenzoyl chloride (from Step 1)
 - Propylamine
 - Anhydrous dichloromethane (DCM)
 - Triethylamine (or another non-nucleophilic base)
- Procedure:
 - Dissolve the crude 4-methyl-3-nitrobenzoyl chloride in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
 - Cool the solution to 0°C using an ice bath.
 - In a separate flask, dissolve propylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
 - Add the propylamine solution dropwise to the stirred solution of the acyl chloride at 0°C. The triethylamine acts as a scavenger for the HCl byproduct.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
 - Monitor the reaction progress by TLC.

- Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude **4-methyl-3-nitro-N-propylbenzamide** can be purified by column chromatography on silica gel or by recrystallization.

Potential Applications in Drug Discovery

While specific biological activities of **4-methyl-3-nitro-N-propylbenzamide** are not extensively documented, its structural motifs are present in a variety of pharmacologically active compounds. Benzamide derivatives are known to exhibit a wide range of biological activities, and the nitro and methyl substitutions can be strategically utilized for further functionalization.

Compounds with similar structures are often used as intermediates in the synthesis of more complex molecules, including potential anti-cancer, anti-viral, and anti-inflammatory agents.^[3] For instance, related nitrobenzamide structures serve as precursors for the synthesis of benzimidazole derivatives, which have been investigated for the treatment of various diseases.^[5]

Spectroscopic Characterization (Predicted)

While experimental spectra for **4-methyl-3-nitro-N-propylbenzamide** are not readily available in public databases, a predicted ¹H NMR and ¹³C NMR spectral analysis can provide valuable information for its characterization.

Predicted ¹H NMR:

- Aromatic protons would appear in the downfield region (δ 7.5-8.5 ppm).
- The N-propyl group would show a triplet for the terminal methyl group (δ ~0.9 ppm), a sextet for the central methylene group (δ ~1.6 ppm), and a triplet for the methylene group attached to the nitrogen (δ ~3.3 ppm).
- The methyl group on the aromatic ring would appear as a singlet (δ ~2.5 ppm).

Predicted ^{13}C NMR:

- The carbonyl carbon would be observed around δ 165-170 ppm.
- Aromatic carbons would appear in the range of δ 120-150 ppm.
- The carbons of the N-propyl group would be found in the upfield region (δ 10-50 ppm).

Safety and Handling

Substituted nitroaromatic compounds should be handled with care as they can be potentially toxic and mutagenic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) of related compounds.[\[6\]](#)

Conclusion

4-methyl-3-nitro-N-propylbenzamide is a valuable chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and materials science. The synthetic protocol detailed in this guide provides a clear and efficient pathway for its preparation. Further investigation into its biological activity and application in the development of new therapeutic agents is warranted.

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- To cite this document: BenchChem. [4-methyl-3-nitro-N-propylbenzamide SMILES string]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b4769500/docs#4-methyl-3-nitro-n-propylbenzamide-smiles-string>]

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